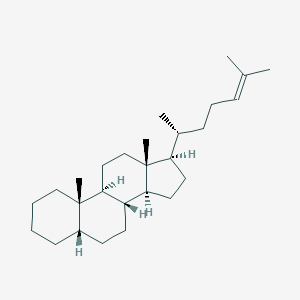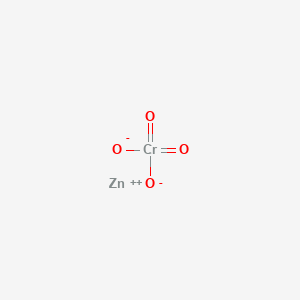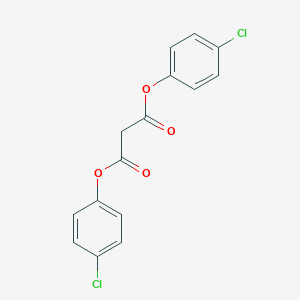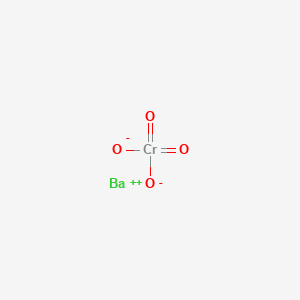![molecular formula C15H11N B076160 3-[(E)-2-Phenylethenyl]benzonitrile CAS No. 14064-35-8](/img/structure/B76160.png)
3-[(E)-2-Phenylethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-Phenylethenyl]benzonitrile, commonly known as stilbene, is a chemical compound that belongs to the class of organic compounds called stilbenes. Stilbene is used in various scientific research applications due to its unique properties and potential benefits.
Mecanismo De Acción
Stilbene exerts its effects through several mechanisms of action. One of the main mechanisms is by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Stilbene has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival. Additionally, stilbene has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Stilbene has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Stilbene has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival. Additionally, stilbene has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using stilbene in lab experiments is its potential anti-cancer properties. Stilbene has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, stilbene has anti-inflammatory properties and can be used to treat inflammatory diseases. However, one of the limitations of using stilbene in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on stilbene. One potential direction is the development of new cancer treatments based on stilbene. Additionally, stilbene has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease, so further research in this area is warranted. Another potential direction is the development of new methods for synthesizing stilbene, which could make it easier to work with in lab experiments. Overall, the potential benefits of stilbene make it an exciting area of research for scientists.
Métodos De Síntesis
Stilbene can be synthesized via several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce an alkene. The McMurry reaction involves the coupling of two ketones or aldehydes in the presence of a reducing agent to produce an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce an alkene.
Aplicaciones Científicas De Investigación
Stilbene has been used in various scientific research applications, including in the field of cancer research. Studies have shown that stilbene has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, stilbene has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases. Stilbene has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
14064-35-8 |
|---|---|
Nombre del producto |
3-[(E)-2-Phenylethenyl]benzonitrile |
Fórmula molecular |
C15H11N |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-[(E)-2-phenylethenyl]benzonitrile |
InChI |
InChI=1S/C15H11N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-11H/b10-9+ |
Clave InChI |
CWLWKFGHSCEUQB-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)C#N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C#N |
Sinónimos |
3-[(E)-2-Phenylethenyl]benzonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)


![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)





![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)


